molecular formula C5H13ClN2O2S B061066 1-(Methylsulfonyl)piperazine hydrochloride CAS No. 161357-89-7

1-(Methylsulfonyl)piperazine hydrochloride

Katalognummer B061066
CAS-Nummer: 161357-89-7
Molekulargewicht: 200.69 g/mol
InChI-Schlüssel: MWIYRLXMLHRLDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, involves nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). This method could be adapted for synthesizing 1-(Methylsulfonyl)piperazine hydrochloride, highlighting the versatility of nucleophilic substitution in synthesizing sulfonamide derivatives.

Molecular Structure Analysis

The crystal structure analysis of synthesized compounds shows that the piperazine ring adopts a chair conformation, with a distorted tetrahedral geometry around the sulfur atom. This distortion in bond angles around piperazine nitrogen atoms and the sulfur atom's geometry provides insight into the compound's molecular structure and potential reactivity (Naveen et al., 2007).

Chemical Reactions and Properties

Hyperbranched polymers from 1-(2-aminoethyl)piperazine demonstrate the compound's reactivity, showcasing its utility in forming complex structures without the need for catalysts. This reactivity highlights the compound's potential in synthesizing diverse polymers and its chemical versatility (Yan & Gao, 2000).

Wissenschaftliche Forschungsanwendungen

  • Determination of Non-peptide Oxytocin Receptor Antagonists : A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a non-peptide oxytocin receptor antagonist in human plasma, which includes 1-(Methylsulfonyl)piperazine derivatives (Kline, Kusma, & Matuszewski, 1999).

  • HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) discovered that analogues of 1-(Methylsulfonyl)piperazine hydrochloride served as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting therapeutic applications in HIV treatment (Romero et al., 1994).

  • Synthesis and Crystal Structure Analysis : Naveen et al. (2007) conducted a study on the synthesis and crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, a derivative of 1-(Methylsulfonyl)piperazine, revealing insights into its molecular structure (Naveen et al., 2007).

  • 5-HT(6) Serotonin Receptor Ligands : Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor, indicating potential in neuropsychopharmacology (Park et al., 2011).

  • Metabolism of Novel Antidepressants : A study by Hvenegaard et al. (2012) on the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) highlights its role in the development of new antidepressants (Hvenegaard et al., 2012).

  • Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) explored 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines for their role as adenosine A2B receptor antagonists, indicating potential applications in cardiovascular and inflammatory disorders (Borrmann et al., 2009).

  • Hyperbranched Polymers Synthesis : Yan and Gao (2000) developed a method for synthesizing hyperbranched polymers using 1-(2-Aminoethyl)piperazine, demonstrating its utility in polymer chemistry (Yan & Gao, 2000).

  • Antibacterial Pyrido(2,3-d)pyrimidine Derivatives : Matsumoto and Minami (1975) studied the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including 1-(Methylsulfonyl)piperazine, against various gram-negative bacteria (Matsumoto & Minami, 1975).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name

1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIYRLXMLHRLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperazine hydrochloride

CAS RN

161357-89-7
Record name 1-methanesulfonylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (3.65 ml) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and triethylamine (6.85 ml) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-methanesulfonylpiperazine. This compound was acid-treated with hydrochloric acid to obtain 1-methanesulfonylpiperazine.hydrochloride. Also, 1-(phenylsulfonyl)piperazine.hydrochloride was obtained in the same manner as mentioned above by using the corresponding starting material.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1,1-dimethylethyl 4-(methylsulfonyl)-1-piperazinecarboxylate (360 g, 1.36 mol) in MeOH (1 L) was added HCl (6 M in MeOH, 2 L) dropwise. The mixture was stirred at rt for 1 h. About 1 L of MeOH was rotovapped off. The resultant precipitate was filtered, washed with MeOH, and dried on high vacuum to provide the title compound of Step B (A combination of 2 batches, 570 g) which was used without further purification. 1H NMR (400 MHz, D2O) δ 2.95 (s, 3H), 3.27-3.29 (m, 4H), 3.42-3.46 (m, 4H).
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (3.65 ml) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and triethylamine (6.85 ml) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-methanesulfonylpiperazine. This compound was acid-treated with hydrochloric acid to obtain 1-methanesulfonylpiperazine•hydrochloride. Also, 1-(phenylsulfonyl)piperazine•hydrochloride was obtained in the same manner as mentioned above by using the corresponding starting material.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
6.85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To dichloromethane (70 ml) was added the compound (9.58 g, 37.66 mmol) obtained in step A and 1-chloroethyl chloroformate (4.53 ml, 41.43 mmol) was added under ice-cooling with stirring, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in methanol (70 ml), and the mixture was heated under reflux for 30 min. The reaction mixture was cooled to room temperature, and the precipitated solid was filtered and washed with a small amount of methanol. The filtrate was concentrated under reduced pressure, and the precipitated solid was filtered, and washed with a small amount of methanol. The obtained solid was combined, and the mixture was washed with diethyl ether to give the title compound (6.65 g, yield 88%) as a colorless solid.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 3
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 6
1-(Methylsulfonyl)piperazine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.